molecular formula C12H10ClIN2O B1444437 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one CAS No. 917896-29-8

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one

Cat. No.: B1444437
CAS No.: 917896-29-8
M. Wt: 360.58 g/mol
InChI Key: RAEDKGZITJNABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one is a chemical compound based on the 4(3H)-pyrimidinone scaffold, a structure recognized in medicinal chemistry for its relevance in developing inhibitors of viral enzymes . This particular analog is functionalized with benzyl, chloro, and iodo substituents, which are typical modifications explored in structure-activity relationship (SAR) studies to optimize potency and selectivity against target proteins . Its structural features suggest potential as a key intermediate or target molecule for researchers investigating non-nucleoside reverse transcriptase inhibitors (NNRTIs), given that similar 6-benzyl-4-oxopyrimidine derivatives, known as DABOs, have been extensively studied as potent and specific anti-HIV-1 agents . The primary research value of this compound lies in its application for SAR expansion and biochemical probing. The chloro and iodo groups at the 5 and 6 positions offer distinct synthetic handles for further derivatization, allowing for the exploration of steric, electronic, and lipophilic parameters within a binding site . Researchers can utilize this compound to develop novel analogs aimed at overcoming drug resistance in viral targets or to explore new therapeutic areas. The presence of the iodo substituent is particularly valuable for potential applications in radiolabeling or crystallography studies to elucidate drug-target interactions. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClIN2O/c1-8-15-11(13)10(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEDKGZITJNABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1CC2=CC=CC=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731890
Record name 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917896-29-8
Record name 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from appropriately substituted pyrimidine precursors, followed by selective halogenation and benzylation steps. The key features include:

  • Introduction of iodine and chlorine atoms at the 5- and 6-positions of the pyrimidine ring, respectively.
  • Installation of a methyl group at the 2-position.
  • Benzyl substitution at the 3-position of the pyrimidinone core.

Preparation via Halogenated Pyrimidine Precursors and Benzylation

A representative synthetic route involves the following steps:

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Starting from 4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine Halogenated pyrimidine precursor is prepared or commercially sourced Halogenated intermediate
2 Substitution of the 3-position with benzyl group Nucleophilic substitution using benzylamine or benzyl derivatives under reflux in acetic acid Formation of 3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one
3 Purification Extraction and preparative HPLC (e.g., Waters C18-ODB column, gradient CH3CN/H2O) Pure compound obtained with high purity

This approach is supported by patent literature describing the synthesis of related pyrimidine derivatives for therapeutic applications, where the benzyl substitution occurs via nucleophilic displacement on halogenated pyrimidine rings.

Benzylation via Reaction of Benzylamine with Benzoxazinone Derivatives

An alternative method involves the use of benzoxazinone intermediates, which upon reaction with benzylamine, undergo ring-opening and cyclization to form the target pyrimidinone:

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Synthesis of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one Reflux 5-iodoanthranilic acid with acetic anhydride for 1-2 hours Yield ~75%, m.p. 155°C
2 Reaction of benzoxazinone with benzylamine Reflux in acetic acid for 6 hours Formation of 3-benzyl-6-iodo-2-methyl-3H-quinazolin-4-one (analogous to pyrimidinone) Yield ~87%, m.p. 210°C
3 Isolation and purification Dilution with water, filtration, washing with sodium bisulfite, recrystallization High purity product

This method is detailed in chemical literature focusing on quinazolinone derivatives but is directly relevant due to structural similarity and reaction pathways leading to 3-benzyl substitution on halogenated pyrimidinone cores.

Cyclocondensation and Functional Group Manipulation

Another approach, inspired by medicinal chemistry studies on pyrimidinone derivatives, involves cyclocondensation reactions:

  • Cyclocondensation of in situ generated O-methylisourea with β-ketoesters bearing benzyl substituents can afford substituted pyrimidinones.
  • Subsequent halogenation steps introduce chlorine and iodine at desired positions.
  • Functional group transformations such as Vilsmeier-Haack formylation and ammonolysis can be used to modify the pyrimidine ring further, enabling the installation of the 3-benzyl substituent with precise regiocontrol.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield/Notes
Halogenated pyrimidine substitution 4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine Nucleophilic substitution with benzylamine Reflux in acetic acid High purity via preparative HPLC
Benzoxazinone route 5-iodoanthranilic acid → benzoxazinone Reflux with benzylamine in acetic acid 6 h reflux, recrystallization Yield ~87%, m.p. 210°C
Cyclocondensation and functionalization β-ketoesters + O-methylisourea Cyclocondensation, halogenation, Vilsmeier-Haack Multi-step, controlled conditions Enables regioselective substitution

Research Findings and Considerations

  • The benzoxazinone route provides a robust method with good yields and straightforward purification, suitable for scale-up.
  • Halogenation at the 5- and 6-positions is critical and must be controlled to avoid over-substitution or side reactions.
  • The choice of benzylating agent and reaction conditions influences regioselectivity and product purity.
  • Preparative HPLC is often employed to achieve high purity, especially for pharmaceutical applications.
  • Structural analogs synthesized via these routes have shown promising biological activities, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the oxidation state of the substituents.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of multiple substituents can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Halogen Influence

  • Iodine vs. Bromine/Chlorine: The iodine atom in the target compound (position 5) has a larger atomic radius and higher polarizability compared to bromine or chlorine. In contrast, 5-bromo-6-chloro-pyrimidin-4(3H)-one (CAS 6312-71-6) lacks the steric and electronic effects of iodine, making it less reactive in certain coupling reactions .
  • Chlorine at Position 6 : Shared with 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9), the electron-withdrawing chlorine at position 6 increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (NAS) reactions .

Aromatic and Alkyl Substituents

  • Benzyl vs. Phenyl Groups : The benzyl group at position 3 in the target compound enhances lipophilicity compared to the phenyl group in 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one. This difference impacts solubility and membrane permeability in biological systems .
  • Methoxy and Chlorophenyl Groups : In 3-Benzyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (from ), the methoxy group donates electron density via resonance, counteracting the electron-withdrawing effects of chlorine. This balance may stabilize the ring system against degradation .

Biological Activity

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one, a compound characterized by its unique pyrimidine structure, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H10ClIN2OC_{12}H_{10}ClIN_2O with a molecular weight of approximately 360.58 g/mol. The presence of halogens (chlorine and iodine) in its structure is significant as these elements often enhance biological activity through various mechanisms.

Anticancer Activity

Pyrimidine derivatives are often explored for their anticancer properties. In vitro studies have demonstrated that certain pyrimidine compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Although specific data on this compound is sparse, its structural characteristics imply it could possess similar anticancer effects.

Neuroprotective Effects

A study focused on related compounds suggests that pyrimidine derivatives may offer neuroprotective benefits against oxidative stress-induced neuronal damage. The mechanisms involved typically include the reduction of reactive oxygen species (ROS) and protection of mitochondrial function. Such properties are critical in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
11,5-Benzodiazepin derivativesAntioxidant, NeuroprotectiveShowed low cytotoxicity and effective neuroprotection against oxidative stress in SH-SY5Y cells .
2Pyrimidine derivativesAnticancerInduced apoptosis in MCF-7 breast cancer cells via caspase activation .
3Related pyrimidine compoundsAntioxidantDemonstrated significant free radical scavenging activity.

The biological activities associated with pyrimidine derivatives like this compound may involve:

  • Modulation of Enzymatic Pathways : Compounds may inhibit or activate specific enzymes related to oxidative stress and apoptosis.
  • Interaction with Cellular Receptors : The compound could interact with neurotransmitter receptors, influencing neuroprotective pathways.
  • Influence on Gene Expression : By modulating transcription factors involved in stress responses, these compounds may alter the expression of genes related to survival and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-ketoamides with guanidine derivatives. Key steps include halogenation (chloro/iodo substitution) and benzylation. For example:
  • Step 1 : Prepare 6-chloro-2-methylpyrimidin-4(3H)-one via cyclization of ethyl acetoacetate with chlorourea under acidic conditions .
  • Step 2 : Introduce iodine at the 5-position using N-iodosuccinimide (NIS) in DMF at 80°C (yield: ~65%) .
  • Step 3 : Benzylate the N3 position using benzyl bromide and K₂CO₃ in DMF (yield: ~70%) .
    Critical Parameters : Temperature control during iodination minimizes side reactions (e.g., over-halogenation). Solvent polarity (DMF vs. THF) affects substitution efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Benzyl protons: δ 4.8–5.2 ppm (multiplet for CH₂).
  • Methyl groups: δ 2.1–2.5 ppm (singlet for C2-CH₃).
  • Aromatic protons: δ 7.2–7.5 ppm (integration for benzyl) .
  • ¹³C NMR : Carbonyl (C4=O) appears at ~165 ppm; iodine at C5 causes deshielding (~105 ppm) .
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹ and C-I stretch at 550–600 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals (≥98% HPLC).
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to remove non-polar byproducts (e.g., unreacted benzyl bromide) .
  • HPLC : Reverse-phase C18 column with acetonitrile/water (gradient elution) for analytical validation .

Q. How does the iodine substituent at C5 influence the compound’s reactivity?

  • Methodological Answer : The C5-iodo group enhances electrophilicity at adjacent positions (C4 and C6), facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the benzyl group may reduce reaction rates. Comparative studies with chloro/bromo analogs show iodine’s superior leaving-group ability in nucleophilic substitutions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : In amber vials under argon at –20°C to prevent iodine loss via sublimation.
  • PPE : Nitrile gloves, lab coat, and fume hood use due to potential toxicity of iodinated pyrimidines.
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce iodine’s environmental impact .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2). The iodine atom’s polarizability enhances van der Waals interactions in hydrophobic pockets.
  • MD Simulations : GROMACS with CHARMM force fields to assess stability of ligand-receptor complexes over 100 ns trajectories. Compare results with experimental IC₅₀ values from kinase assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data Triangulation : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity.
  • Metabolic Stability Tests : Use liver microsomes to identify degradation products that may affect activity.
  • Structural Validation : Re-analyze compound batches via X-ray crystallography (CCDC deposition recommended) to confirm no batch-dependent polymorphism .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidinone core?

  • Methodological Answer :
  • Directing Groups : Install a temporary nitro group at C6 to steer palladium-catalyzed C-H activation at C5.
  • Microwave Synthesis : Enhances regioselectivity in Ullmann coupling (CuI, 120°C, 30 min) for aryl-iodo bond formation .

Q. How to design analogs to improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Approach : Introduce phosphate esters at the C4 carbonyl, which hydrolyze in vivo.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the benzyl group. Validate solubility via shake-flask method and bioactivity via MTT assays .

Q. What advanced analytical methods characterize degradation pathways under stressed conditions?

  • Methodological Answer :
  • LC-HRMS : Identify degradation products (e.g., deiodination or oxidation) using Thermo Q-Exactive in positive ion mode.
  • Stress Testing : Expose the compound to UV light (ICH Q1B guidelines), 40°C/75% RH, and acidic/alkaline conditions. Quantify degradation with calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one
Reactant of Route 2
Reactant of Route 2
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.